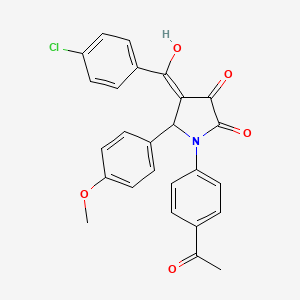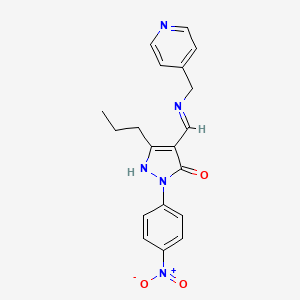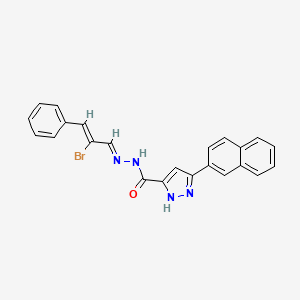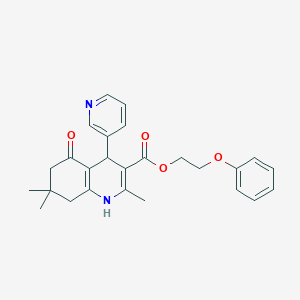![molecular formula C17H17ClN4O2 B3887901 (Z)-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-NITROPHENYL)METHANIMINE](/img/structure/B3887901.png)
(Z)-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-NITROPHENYL)METHANIMINE
描述
(Z)-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-NITROPHENYL)METHANIMINE is a synthetic organic compound that features a piperazine ring substituted with a chlorophenyl group and a nitrophenyl group. Compounds with such structures are often studied for their potential pharmacological activities, including their roles as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-NITROPHENYL)METHANIMINE typically involves the reaction of 4-chlorophenylpiperazine with 3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
Chemistry
The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology
Studies may explore its potential as a ligand for biological receptors, influencing various physiological processes.
Medicine
Research might investigate its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry
The compound could be used in the development of new materials or as a precursor in the synthesis of complex organic molecules.
作用机制
The mechanism by which (Z)-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-NITROPHENYL)METHANIMINE exerts its effects would depend on its interaction with specific molecular targets. For instance, it might bind to certain receptors or enzymes, altering their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(3-NITROPHENYL)METHANIMINE
- N-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(3-NITROPHENYL)METHANIMINE
Uniqueness
The presence of the chlorophenyl and nitrophenyl groups in the compound provides unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds.
属性
IUPAC Name |
(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-15-4-6-16(7-5-15)20-8-10-21(11-9-20)19-13-14-2-1-3-17(12-14)22(23)24/h1-7,12-13H,8-11H2/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDNRXNIYPHICA-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-adamantyl)-N'-[1-(4-aminophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3887826.png)
![(4E)-5-(3-fluorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3887829.png)
![diethyl 2,5-bis[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]benzene-1,4-dicarboxylate](/img/structure/B3887843.png)

![(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-phenylpyrrolidine-2,3-dione](/img/structure/B3887852.png)
![3-(1-adamantyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B3887857.png)
![4-amino-N'-[(2-fluorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3887864.png)


![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B3887889.png)
![5-(1-adamantyl)-N-[(Z)-1-(4-bromophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3887906.png)

![N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanamide](/img/structure/B3887927.png)
![5-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B3887933.png)
